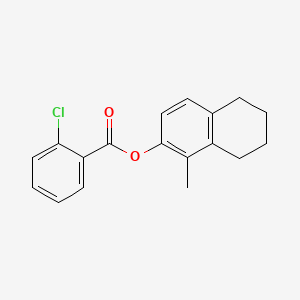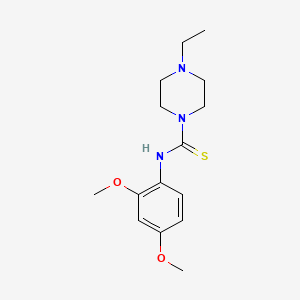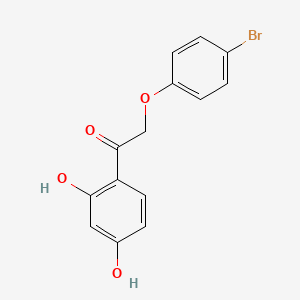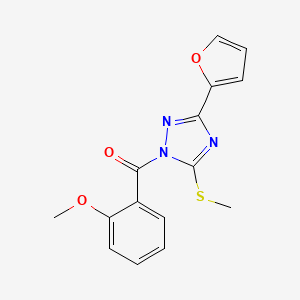
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea, also known as HTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Scientific Research Applications
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective activities. N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has also been investigated for its anticancer properties. Studies have shown that N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea exerts its therapeutic effects by modulating various signaling pathways in cells. For example, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to activate the Nrf2 signaling pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Furthermore, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea in lab experiments is that it is a synthetic compound with high purity. This allows for precise dosing and reproducibility of results. Furthermore, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.
Future Directions
There are several future directions for research on N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is its potential use in cancer therapy. Further studies are needed to investigate the anticancer properties of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea and its mechanism of action. Another area of interest is its potential use in neurodegenerative diseases. Studies have shown that N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. Further studies are needed to investigate its therapeutic potential in humans. Additionally, the development of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved pharmacological properties could lead to the development of more effective therapies.
Synthesis Methods
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by the reaction of 4-aminophenol and 2-methylphenyl isothiocyanate in the presence of a catalyst. The reaction yields N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid with a melting point of 190-192°C. This synthesis method has been optimized to produce high yields of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea with high purity.
properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-4-2-3-5-13(10)16-14(18)15-11-6-8-12(17)9-7-11/h2-9,17H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYMHMCKLYRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)



![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)
![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)


![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)